3-(Boc-aminomethyl)-1-acetylpiperidine
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Overview
Description
3-(Boc-aminomethyl)-1-acetylpiperidine is a chemical compound that features a piperidine ring substituted with an acetyl group at the 1-position and a Boc-protected aminomethyl group at the 3-position. The Boc (tert-butoxycarbonyl) group is commonly used in organic synthesis to protect amines from unwanted reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Boc-aminomethyl)-1-acetylpiperidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Introduction of the Acetyl Group: The acetyl group can be introduced via acetylation reactions using reagents such as acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Protection of the Aminomethyl Group: The aminomethyl group is protected using Boc anhydride (tert-butoxycarbonyl anhydride) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
3-(Boc-aminomethyl)-1-acetylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The Boc-protected aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the piperidine ring.
Reduction: Reduced forms of the acetyl group or the piperidine ring.
Substitution: Substituted derivatives at the aminomethyl group.
Scientific Research Applications
3-(Boc-aminomethyl)-1-acetylpiperidine has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 3-(Boc-aminomethyl)-1-acetylpiperidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The Boc-protected aminomethyl group can be deprotected under acidic conditions, revealing the free amine, which can then participate in further biochemical interactions.
Comparison with Similar Compounds
Similar Compounds
3-(Boc-aminomethyl)piperidine: Lacks the acetyl group at the 1-position.
1-Acetylpiperidine: Lacks the Boc-protected aminomethyl group at the 3-position.
3-(Aminomethyl)-1-acetylpiperidine: Lacks the Boc protection on the aminomethyl group.
Uniqueness
3-(Boc-aminomethyl)-1-acetylpiperidine is unique due to the presence of both the Boc-protected aminomethyl group and the acetyl group on the piperidine ring. This combination of functional groups allows for selective reactions and protection strategies in synthetic chemistry, making it a valuable intermediate in the synthesis of more complex molecules.
Properties
IUPAC Name |
tert-butyl N-[(1-acetylpiperidin-3-yl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3/c1-10(16)15-7-5-6-11(9-15)8-14-12(17)18-13(2,3)4/h11H,5-9H2,1-4H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YADXXXMWCCGNFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC(C1)CNC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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